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Introduction

Fenestrel (developmental code name: ORF-3858) is a synthetic, non-steroidal estrogen
belonging to the cyclohexenecarboxylic acid series.[1] Developed in the 1960s by Ortho
Pharmaceutical, it was investigated for its potential as a postcoital contraceptive.[1] Despite
promising initial studies, Fenestrel was never commercially marketed. This document provides
a comprehensive overview of the available pharmacological information on Fenestrel,
synthesized from historical data and contextualized with the broader understanding of non-
steroidal estrogens from that era. Due to the discontinuation of its development, publicly
available, in-depth quantitative data on Fenestrel is scarce. This guide, therefore, combines
the limited specific information with generalized principles of estrogen pharmacology to present
a plausible technical profile.

Pharmacological Profile
Mechanism of Action

As a synthetic estrogen, Fenestrel is presumed to exert its biological effects primarily through
interaction with estrogen receptors (ERS), specifically ERa and ER[3. The binding of Fenestrel
to these nuclear receptors would initiate a cascade of molecular events, leading to the
modulation of gene expression in target tissues. The contraceptive effect of postcoital
estrogens is thought to involve multiple mechanisms, including:
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 Alteration of the Endometrial Lining: Estrogenic compounds can induce changes in the
endometrium that are unfavorable for the implantation of a fertilized ovum.

o Effects on Tubal Motility: Estrogens can affect the transport of the ovum and zygote through

the fallopian tubes.

 Disruption of the Hormonal Milieu: Supraphysiological doses of estrogens can interfere with
the delicate hormonal balance required for the maintenance of early pregnancy.

A plausible signaling pathway for Fenestrel, consistent with the known mechanism of estrogen

action, is depicted below.
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Caption: Proposed signaling pathway for Fenestrel's estrogenic action.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b1672499?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672499?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Pharmacodynamics

Specific quantitative pharmacodynamic data for Fenestrel, such as binding affinity (Ki) or in

vitro potency (EC50), are not readily available in the published literature. However, based on its

classification as a synthetic estrogen and its intended use, a hypothetical profile can be

constructed for illustrative purposes.

Parameter

Description

Expected Range/Value
(HNlustrative)

Estrogen Receptor (ER)
Binding Affinity (Ki)

Concentration of Fenestrel
required to occupy 50% of the

estrogen receptors.

Low nanomolar (nM) range

In Vitro Potency (EC50)

Concentration of Fenestrel that
produces 50% of its maximal
effect in a cell-based assay
(e.g., induction of alkaline
phosphatase in Ishikawa

cells).

Mid to high nanomolar (nM)

range

In Vivo Potency (ED50)

Dose of Fenestrel required to
produce a specific estrogenic
effect in 50% of the test animal

population.

Microgram per kilogram
(ng/kg) to low milligram per
kilogram (mg/kg) range

Pharmacokinetics

Detailed pharmacokinetic parameters for Fenestrel in humans or preclinical species have not

been extensively reported. The table below presents a generalized pharmacokinetic profile

expected for an orally administered, non-steroidal estrogen from that era.
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Expected Characteristics

Parameter Description )
(Nustrative)
] Rate and extent of absorption )
Absorption ) ) Likely well-absorbed orally.
from the gastrointestinal tract.
Distribution into various tissues  Expected to bind to albumin
Distribution and binding to plasma and sex hormone-binding
proteins. globulin (SHBG).
) o ] Likely undergoes hepatic
] Biotransformation in the liver ) i )
Metabolism ) metabolism, including
and other tissues. ) ) ]
hydroxylation and conjugation.
Excretion of the parent drug o N
o ) ) Primarily renal and biliary
Elimination and its metabolites from the

body.

excretion.

Half-life (t2)

Time required for the plasma
concentration to decrease by
half.

Variable, potentially in the

range of several hours.

Time to Maximum

Concentration (Tmax)

Time to reach the peak plasma
concentration after oral

administration.

Likely within a few hours.

Maximum Concentration
(Cmax)

Peak plasma concentration
achieved after oral

administration.

Dose-dependent.

Experimental Protocols

Detailed experimental protocols for the studies conducted on Fenestrel are not publicly

available. However, based on a study of a closely related compound, ORF-4563 (2-methyl-3-

ethyl-4-phenyl-delta-4-cyclohexene carboxylic acid, sodium salt), a representative in vivo

antifertility protocol can be outlined.

In Vivo Postcoital Antifertility Assay in Rats
(Hypothetical Protocol)
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Objective: To determine the effective dose of Fenestrel for preventing pregnancy when
administered orally after coitus in female rats.

Animals: Mature, virgin female Sprague-Dawley rats (200-250 g) and proven fertile male rats.
Procedure:

o Mating: Female rats in proestrus (determined by vaginal smears) are housed overnight with
male rats. The presence of sperm in the vaginal smear on the following morning is
designated as Day 1 of pregnancy.

e Drug Administration: Mated female rats are randomly assigned to treatment groups.
Fenestrel, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is
administered orally by gavage at various dose levels (e.g., 10, 25, 50, 100 pg/kg) on Days 1,
2, and 3 post-coitus. A control group receives the vehicle only.

o Laparotomy: On Day 9 of gestation, the rats are anesthetized, and a mid-ventral laparotomy
is performed to examine the uterine horns for the presence and number of implantation sites.

o Data Analysis: The number of pregnant rats and the number of implantation sites in each
treatment group are compared to the control group. The effective dose 50 (ED50), the dose
that prevents pregnancy in 50% of the animals, is calculated using appropriate statistical
methods.
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Caption: Hypothetical workflow for an in vivo postcoital antifertility study.
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Safety and Toxicology

Specific toxicology data for Fenestrel is not available in the public domain. As a synthetic
estrogen, its potential toxicological profile would be expected to be similar to other compounds
in its class, particularly with prolonged or high-dose exposure. Potential concerns would
include:

e Endocrine Disruption: As an estrogenic compound, Fenestrel could disrupt normal
endocrine function.

o Thromboembolic Events: Estrogen therapy has been associated with an increased risk of
blood clots.

o Carcinogenicity: Long-term exposure to estrogens has been linked to an increased risk of
certain cancers, such as endometrial and breast cancer.

The table below summarizes the expected safety and toxicology profile.
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Parameter

Description

Expected Findings
(Nustrative)

Acute Toxicity (LD50)

The single dose of a
substance that causes the
death of 50% of a group of test

animals.

Likely to be low, with a high
LD50 value.

Subchronic/Chronic Toxicity

Adverse effects observed after
repeated or long-term

exposure.

Potential for effects on
reproductive organs, liver, and

coagulation parameters.

Carcinogenicity

The ability of a substance to

cause cancer.

Potential for increased
incidence of hormone-
dependent tumors in long-term

studies.

Genotoxicity

The ability of a substance to

damage genetic material.

Likely to be non-genotoxic,
with carcinogenic effects
mediated through hormonal

mechanisms.

Reproductive and

Developmental Toxicity

Adverse effects on

reproduction and development.

Expected to interfere with
normal reproductive cycles and
potentially have effects on

developing fetuses.

Conclusion

Fenestrel represents an early effort in the development of non-steroidal postcoital

contraceptives. While it did not reach the market, its existence highlights the long-standing

interest in emergency contraception. The lack of detailed, publicly available pharmacological

data underscores the challenges in retrospectively constructing a complete profile for a

compound that was discontinued decades ago. This guide provides a framework for

understanding the likely pharmacological properties of Fenestrel based on its chemical class

and the scientific context of its development. Further research into the archives of Ortho

Pharmaceutical may be necessary to uncover more specific details about this intriguing

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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